1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
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Overview
Description
“1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone” is a compound with the CAS Number: 225217-53-8 and a molecular weight of 278.26 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H10O4/c18-11-5-6-15-12 (8-11)13 (9-20-15)17 (19)16-7-10-3-1-2-4-14 (10)21-16/h1-9,18H . This indicates the presence of 17 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.26 . The InChI key is PJHHQROEHOYLBC-UHFFFAOYSA-N .Scientific Research Applications
- Benzofuran derivatives, including this compound, have garnered attention for their potential as anticancer agents. Researchers have evaluated their effects on cell viability and proliferation rates in various cancer cell lines . Notably, some substituted benzofurans exhibit significant growth inhibitory effects in leukemia, lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, and ovarian cancer cells .
- Benzofuran scaffolds have emerged as promising candidates for antimicrobial agents. While resistance to antibiotics remains a global challenge, benzofuran derivatives offer an alternative avenue for combating deadly microbes .
Anticancer Properties
Antimicrobial Activity
Mechanism of Action
Target of Action
Similar compounds have been found to target receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been found to inhibit cell growth in various types of cancer cells .
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone” and similar compounds may have potential for future research and drug development.
properties
IUPAC Name |
1-benzofuran-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-20-15)17(19)16-7-10-3-1-2-4-14(10)21-16/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHQROEHOYLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=COC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone |
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